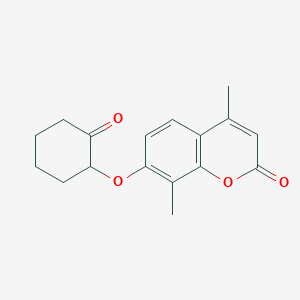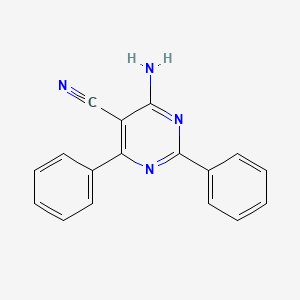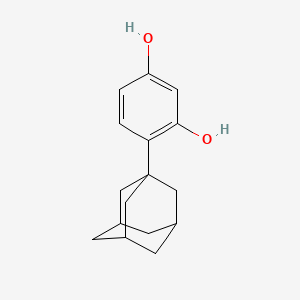
4alpha-(hydroxymethyl)-4alpha-demethylterritrem B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4ALPHA-(HYDROXYMETHYL)-4ALPHA-DEMETHYLTERRITREM B is a complex organic compound that belongs to the class of sterols It is characterized by the presence of a hydroxymethyl group at the 4-alpha position and a demethylated territrem B structure
準備方法
合成経路と反応条件
4α-(ヒドロキシメチル)-4α-デメチルテリトレムBの合成は、通常、複数段階の有機反応を伴います。 一般的なアプローチの1つは、ジモステロールの修飾であり、ここで4α水素はヒドロキシメチル基に置き換えられます 。反応条件には、変換を促進するために特定の触媒と溶媒を使用することがよく含まれます。
工業生産方法
この化合物の工業生産には、大規模な有機合成技術が使用される場合があります。これらの方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最適化するように設計されています。連続フローリアクターや高度な精製技術の使用は、工業的な環境では一般的です。
化学反応の分析
反応の種類
4α-(ヒドロキシメチル)-4α-デメチルテリトレムBは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシメチル基は、酸化されてアルデヒドまたはカルボン酸を生成することができます。
還元: 還元反応は、ステロール骨格を修飾し、その生物学的活性を変化させる可能性があります。
置換: 特定の条件下では、ヒドロキシメチル基は他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が頻繁に使用されます。
置換: 置換反応には、ハロゲン (Cl2、Br2) や求核剤 (NH3、RNH2) などの試薬が使用される場合があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシメチル基の酸化は、アルデヒドまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアルカンを生成する可能性があります。
4. 科学研究への応用
4α-(ヒドロキシメチル)-4α-デメチルテリトレムBは、科学研究において幅広い用途があります。
化学: これは、複雑な有機分子の合成における前駆体として、および反応機構研究におけるモデル化合物として使用されます。
生物学: この化合物のユニークな構造は、ステロール代謝とその細胞プロセスにおける役割を研究するのに役立つ貴重なツールになります。
医学: 代謝性疾患の治療や抗炎症剤としての潜在的な治療効果に関する研究が進行中です。
産業: これは、新しい材料の開発やさまざまな産業プロセスにおける構成要素として利用されています。
科学的研究の応用
4ALPHA-(HYDROXYMETHYL)-4ALPHA-DEMETHYLTERRITREM B has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s unique structure makes it a valuable tool in studying sterol metabolism and its role in cellular processes.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent, is ongoing.
Industry: It is utilized in the development of new materials and as a component in various industrial processes.
作用機序
4α-(ヒドロキシメチル)-4α-デメチルテリトレムBの作用機序は、特定の分子標的と経路との相互作用を伴います。ヒドロキシメチル基は、その生物学的活性において重要な役割を果たし、その結合親和性と特異性を影響を与えます。 この化合物は、ステロール代謝に関与する酵素と相互作用し、その活性を調節し、細胞機能に影響を与える可能性があります .
6. 類似の化合物との比較
類似の化合物
4α-(ヒドロキシメチル)-4β-メチルジモステロール: この化合物は、類似のステロール骨格を共有していますが、メチル基の位置が異なります.
ジモステロール: コレステロールの生合成における前駆体であり、4α-(ヒドロキシメチル)-4α-デメチルテリトレムBに存在するヒドロキシメチル基がありません.
独自性
4α-(ヒドロキシメチル)-4α-デメチルテリトレムBは、特定の構造修飾のために独特であり、独特の化学的および生物学的特性を付与します。そのヒドロキシメチル基とデメチル化されたテリトレムB構造は、他のステロールとは異なり、研究や産業用途のための貴重な化合物になります。
類似化合物との比較
Similar Compounds
4ALPHA-(HYDROXYMETHYL)-4BETA-METHYLZYMOSTEROL: This compound shares a similar sterol backbone but differs in the position of the methyl group.
ZYMOSTEROL: A precursor in the biosynthesis of cholesterol, it lacks the hydroxymethyl group present in 4ALPHA-(HYDROXYMETHYL)-4ALPHA-DEMETHYLTERRITREM B.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its hydroxymethyl group and demethylated territrem B structure differentiate it from other sterols, making it a valuable compound for research and industrial applications.
特性
分子式 |
C29H34O10 |
|---|---|
分子量 |
542.6 g/mol |
IUPAC名 |
(1S,2S,6S,7R,10R)-1,7-dihydroxy-6-(hydroxymethyl)-2,6,10-trimethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione |
InChI |
InChI=1S/C29H34O10/c1-25(15-30)8-7-22(31)27(3)28(25,33)10-9-26(2)29(27,34)14-17-19(39-26)13-18(38-24(17)32)16-11-20(35-4)23(37-6)21(12-16)36-5/h7-8,11-13,30,33-34H,9-10,14-15H2,1-6H3/t25-,26+,27-,28+,29+/m0/s1 |
InChIキー |
PXIKKOJKOBCLTQ-XPLNXOJDSA-N |
異性体SMILES |
C[C@@]12CC[C@]3([C@](C=CC(=O)[C@@]3([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O |
正規SMILES |
CC12CCC3(C(C=CC(=O)C3(C1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Imidazol-1-yl-phenoxy)-ethyl]-morpholine](/img/structure/B10843931.png)
![4-[2-(4-Phenyl-butoxy)-ethyl]-phenol](/img/structure/B10843934.png)
![4-[4-(6-Methoxynaphthalen-2-yl)benzyl]pyridine](/img/structure/B10843944.png)
![4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole](/img/structure/B10843954.png)
![4-[4-Benzyloxy)benzoyl]benzoic acid](/img/structure/B10843956.png)
![4-[3-(3-Benzyloxy-pyridin-2-yl)-ureido]-benzamide](/img/structure/B10843957.png)
![4-[4-(Benzyloxy)piperidino]butyl-4-chlorobenzoate](/img/structure/B10843962.png)
![4-[4-(Benzyloxy)piperidino]butyl benzoate](/img/structure/B10843966.png)

![4-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10843976.png)

![4-[4-(Benzyloxy)piperidino]butyl-4-fluorobenzoate](/img/structure/B10843980.png)

